molecular formula C16H18N2O3S B2674223 N-(2-(5-acetylthiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034272-03-0

N-(2-(5-acetylthiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No. B2674223
CAS RN: 2034272-03-0
M. Wt: 318.39
InChI Key: QLVWQJVEZQVPLK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-(2-(5-acetylthiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” are not detailed in the retrieved papers. Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the retrieved papers. For a similar compound, Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, it is mentioned to be a solid .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into thiophene and benzo[b]thiophene derivatives has shown their versatility in synthesizing various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been utilized to produce pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This synthesis flexibility underscores the potential of related compounds in creating novel heterocycles with diverse biological and pharmacological activities (Mohareb et al., 2004).

Antimicrobial and Anticancer Activity

Compounds featuring thiophene and tetrahydrobenzo[b]thiophene moieties have been investigated for their antimicrobial and anticancer properties. For example, 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides demonstrated significant biological activity, suggesting that structural analogs could hold potential as antimicrobial or anticancer agents (Talupur et al., 2021).

Anti-Inflammatory and Analgesic Properties

Research on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes revealed significant antioxidant, analgesic, and anti-rheumatic effects. These findings suggest that structurally similar compounds could be explored for their potential in treating inflammatory conditions and pain management (Sherif & Hosny, 2014).

Synthesis of Polyfunctionally Substituted Derivatives

The reactivity of related compounds towards active methylene reagents, leading to the synthesis of pyran, pyridine, and pyridazine derivatives, highlights their utility in generating multifunctional molecules. Such synthetic versatility is critical for developing novel pharmaceuticals and materials (Mohareb et al., 2004).

Safety and Hazards

The safety and hazards associated with “N-(2-(5-acetylthiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” are not specified in the retrieved papers. For a similar compound, Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, it is classified as an eye irritant .

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-10(19)14-7-6-11(22-14)8-9-17-16(20)15-12-4-2-3-5-13(12)21-18-15/h6-7H,2-5,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVWQJVEZQVPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=NOC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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